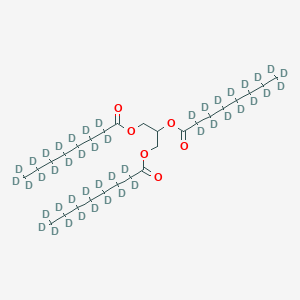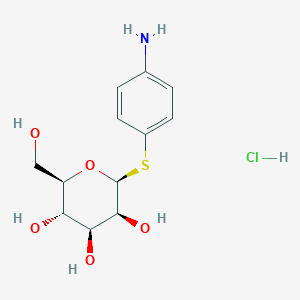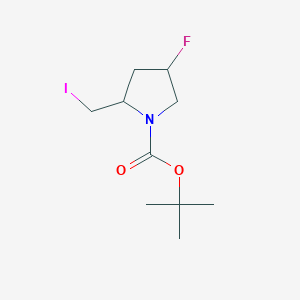![molecular formula C11H16N2 B1473898 2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine CAS No. 1549502-23-9](/img/structure/B1473898.png)
2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine
Descripción general
Descripción
2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine is a heterocyclic compound with an intriguing structure. It belongs to the imidazo[1,2-a]pyridine family, which is known for its occurrence in various natural products. The compound’s unique arrangement of nitrogen and carbon atoms makes it an interesting scaffold for potential pharmaceutical applications .
Synthesis Analysis
- Photocatalytic Reactions : Light-induced reactions have gained attention for their sustainability and selectivity .
Molecular Structure Analysis
The molecular formula of This compound is C₁₀H₁₀N₂. Its structure consists of a cyclopropyl ring fused with an imidazo[1,2-a]pyridine moiety. The cyclopropyl group introduces strain, affecting the compound’s reactivity and stability .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Imidazo[1,2-a]pyridine derivatives, including 2-cyclopropyl-7-methyl variants, have been explored extensively for their versatile chemical properties. A study by Du Hui-r (2014) detailed the synthesis of imidazo[1,2-a]pyridine carboxylic acid derivatives from commercially available 2-amino pyridine through a multi-step process involving alkylation/cyclization, selective chlorination, and Suzuki cross-coupling/hydrolysis reactions, demonstrating the compound's versatility in organic synthesis (Du Hui-r, 2014).
Pharmacological Potential
The pharmacological potential of imidazo[1,2-a]pyridine scaffolds has been highlighted in numerous studies. Deep et al. (2016) reviewed the broad range of applications in medicinal chemistry, such as anticancer, antimicrobial, and antidiabetic activities, among others. This review underscores the scaffold's role as a "drug prejudice" due to its representation in various marketed preparations and its potential for structural modifications to develop novel therapeutic agents (Deep et al., 2016).
Advanced Synthesis Techniques
Innovative synthesis methods for imidazo[1,2-a]pyridines have been developed to enhance efficiency and functional diversity. Bagdi et al. (2013) introduced a copper-catalyzed oxidative cyclization method under ambient air for synthesizing imidazo[1,2-a]pyridines with a wide range of functional groups. This method is notable for its simplicity and direct preparation capabilities, including for drugs like zolimidine (Bagdi et al., 2013).
Anticancer Applications
A novel series of selenylated imidazo[1,2-a]pyridines were investigated by Almeida et al. (2018) for their activity against breast cancer cells. Compounds named IP-Se-05 and IP-Se-06 showed significant cytotoxicity and induced cell death by apoptosis, highlighting the compound's potential as an antiproliferative agent for breast cancer chemotherapy (Almeida et al., 2018).
Análisis Bioquímico
Biochemical Properties
2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways of other compounds .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within different tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression. Understanding its subcellular localization is essential for elucidating its mechanism of action .
Propiedades
IUPAC Name |
2-cyclopropyl-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-8-4-5-13-7-10(9-2-3-9)12-11(13)6-8/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGFCDVKHSJQTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C=C(N=C2C1)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride](/img/structure/B1473816.png)


![1-[(5-Methylisoxazol-3-yl)carbonyl]azetidine-3-carboxylic acid](/img/structure/B1473819.png)

![4-{6-[(2-Pyridinylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzoic acid](/img/structure/B1473823.png)
![5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1473824.png)

![2-(Tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1473826.png)




![[(1-Isopropyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1473838.png)
